Pop-IN-1

Prolyl Oligopeptidase Enzyme Kinetics Boronic Ester Inhibitors

Researchers needing a covalent, boronic acid/ester warhead POP inhibitor often face irreproducibility risks when substituting nitrile-based alternatives. POP-IN-1 (Compound 12h) solves this with a defined boronic ester prodrug mechanism and validated potency. - Ki 0.009 μM (9 nM) - sufficient for biochemical and cellular target engagement. - Boronic ester warhead ensures distinct covalent kinetics vs. nitrile inhibitors (e.g., KYP-2047, S-17092). - Benchmarked in Eur. J. Med. Chem. (2020) series; ideal SAR reference for pyrrolidine/benzodioxaborole optimization. - Supplied with ≥98% purity, rigorous analytical documentation, and global logistics for immediate research deployment.

Molecular Formula C22H30BNO3S
Molecular Weight 399.4 g/mol
Cat. No. B15143621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePop-IN-1
Molecular FormulaC22H30BNO3S
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C5=CC=CC=C5SC
InChIInChI=1S/C22H30BNO3S/c1-21(2)14-12-17(21)22(3)18(13-14)26-23(27-22)19-10-7-11-24(19)20(25)15-8-5-6-9-16(15)28-4/h5-6,8-9,14,17-19H,7,10-13H2,1-4H3/t14-,17-,18+,19?,22-/m0/s1
InChIKeyPNOOCQHRLPMAPV-VIGMWTIOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pop-IN-1: Potent Boronic Ester POP Inhibitor


Pop-IN-1 (Compound 12h) is a synthetic, small-molecule covalent inhibitor of prolyl oligopeptidase (POP; also known as prolyl endopeptidase, PREP), belonging to the boronic ester class of serine protease inhibitors [1]. Developed as a computationally-designed prodrug, it acts as a precursor that converts to its active boronic acid species to potently inhibit POP with a dissociation constant (Ki) of 0.009 μM [1]. This compound was reported as part of a focused series in the European Journal of Medicinal Chemistry for potential applications in neurodegenerative disease and oncology research [1].

Boronic ester prodrug probe for POP
Converts to active boronic acid species intracellularly
Low-nanomolar covalent enzyme inhibition
Supports target engagement studies in biochemical assays
Serine protease mechanism studies
Distinct warhead class from nitrile inhibitors

Why Pop-IN-1 Cannot Be Substituted


Generic substitution among POP inhibitors is scientifically unsound due to substantial differences in their molecular warheads, which directly dictate their covalent binding kinetics, reversibility, and biological stability. Pop-IN-1 features a boronic ester warhead acting as an active-site prodrug [1]. In contrast, commonly cited POP inhibitors like KYP-2047 and S-17092 are nitrile-based compounds that form reversible covalent bonds with the catalytic serine [1]. Furthermore, even within the same boronic ester series, potency varies by over 600-fold (e.g., POP-IN-2 exhibits a Ki of 6 nM vs. 9 nM for Pop-IN-1) . These distinctions in mechanism of action and quantitative potency preclude simple interchangeability without significantly altering experimental outcomes and reproducibility.

Pop-IN-1 (Boronic Ester)
Covalent active-site prodrug; warhead-dependent binding kinetics and reversibility profile
vs
Nitrile Inhibitors (e.g., KYP-2047, S-17092)
Reversible covalent serine adducts; differing residence time and pharmacological properties
Pop-IN-1 (Ki context)
Reported enzyme inhibition profile specific to the boronic ester series
vs
Intra-series Analogs
Potency may vary by over 600-fold within the same boronic ester family; direct substitution requires compound-specific validation

Pop-IN-1: Quantitative Evidence & Structure


POP Inhibitory Activity: Pop-IN-1 vs. POP-IN-2

Pop-IN-1 (Compound 12h) demonstrates potent inhibition of prolyl oligopeptidase (POP) with a dissociation constant (Ki) of 0.009 μM (9 nM) [1]. This places it among the low nanomolar covalent inhibitors derived from the 2020 Plescia et al. study. For direct comparison within its immediate structural analog series, POP-IN-2 (Compound 7k) exhibits a Ki of 6 nM . While both are highly potent, the 1.5-fold difference in affinity allows researchers to select the appropriate tool compound based on specific experimental requirements or SAR analysis.

vs. POP-IN-2
Head-to-head
Ki 9 nM vs 6 nM
1.5-fold difference within the same boronic ester series
Recombinant POP; same assay conditions
Prolyl Oligopeptidase Enzyme Kinetics Boronic Ester Inhibitors

Potency Comparison with S-17092

Pop-IN-1 (Ki = 9 nM) exhibits approximately 6-fold lower enzymatic potency compared to the nitrile-based, clinical-stage inhibitor S-17092, which demonstrates a Ki of 1.5 nM against human POP [1]. Notably, S-17092 has established selectivity profiles and has been advanced to Phase I clinical trials for cognition disorders [2]. This cross-class comparison highlights a potency gap that may influence the choice between a newer, less-characterized boronic ester probe (Pop-IN-1) and a well-validated nitrile inhibitor (S-17092) with extensive pharmacological data.

vs. S-17092
Cross-study comparable
9 nM vs 1.5 nM (6-fold difference)
Cross-class potency context: boronic ester vs. clinical-stage nitrile
Human POP; Phase I comparator reported
Prolyl Oligopeptidase Covalent Inhibitors Nootropic Agents

Potency Context vs. KYP-2047

Pop-IN-1's Ki of 9 nM is approximately 390-fold higher (less potent) than the sub-nanomolar inhibitor KYP-2047, which exhibits a Ki of 0.023 nM (23 pM) [1]. KYP-2047 is a well-established, BBB-penetrant nitrile inhibitor widely used in neurodegenerative disease models . This stark contrast in potency underscores Pop-IN-1's role as a tool compound with a distinct chemical scaffold and potentially different pharmacological properties, rather than a direct substitute for ultra-potent POP inhibitors.

vs. KYP-2047
Context-dependent
9 nM vs 0.023 nM (~390-fold)
Boronic ester probe distinct from ultra-potent nitrile tools
Porcine POP; not a direct potency replacement
Prolyl Oligopeptidase Blood-Brain Barrier Neurodegeneration

Pop-IN-1: Research Application Scenarios


Boronic Ester Warhead Enzymology

When a project necessitates the use of a covalent inhibitor with a boronic acid/ester warhead (as opposed to nitrile-based inhibitors like KYP-2047 or S-17092), Pop-IN-1 (Ki 9 nM) serves as a suitable tool compound [1]. This is particularly relevant for comparative studies investigating how the warhead structure influences binding kinetics, residence time, or selectivity across serine hydrolases, given that boronic esters represent a distinct and historically less-explored electrophile for targeting the POP catalytic serine [1].

SAR & Chemical Probe Studies

Within the context of the 2020 European Journal of Medicinal Chemistry series, Pop-IN-1 (Compound 12h) is appropriate for use as a reference compound or probe in SAR studies aimed at optimizing boronic ester POP inhibitors [1]. Its defined Ki of 9 nM and position within the published series (alongside analogs like POP-IN-2 with Ki 6 nM) provide a benchmark for evaluating novel derivatives, particularly when exploring modifications to the pyrrolidine or benzodioxaborole core structures .

In Vitro Cancer & Neurodegeneration Studies

Pop-IN-1 is suitable for preliminary, low-throughput in vitro screening in cell lines relevant to cancer and neurodegenerative diseases, where POP inhibition has been implicated [1]. While not as potent as clinical candidates like S-17092 (Ki 1.5 nM) or KYP-2047 (Ki 0.023 nM), its potency is sufficient for achieving target engagement in biochemical and cellular assays designed to interrogate POP's role in pathways associated with tumor progression or protein aggregation .

Application
Selection Property
Validation Focus
Boronic ester enzymology studies
Covalent warhead class (boronic ester vs. nitrile)
Binding kinetics and serine hydrolase selectivity
SAR and chemical probe research
Reported low-nanomolar POP inhibition benchmark
Benchmarking against published boronic ester analogs
Cell-based neurodegeneration and oncology assays
Target engagement in biochemical/cellular settings
POP pathway interrogation in disease-relevant cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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